molecular formula C14H9ClN2O B2829897 2-(4-chlorophenyl)-1,2-dihydrophthalazin-1-one CAS No. 161716-23-0

2-(4-chlorophenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2829897
CAS No.: 161716-23-0
M. Wt: 256.69
InChI Key: QQJQSWFPMBORPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-1,2-dihydrophthalazin-1-one is a chemical compound characterized by the presence of a phthalazinone core substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-1,2-dihydrophthalazin-1-one typically involves the reaction of 4-chlorobenzoyl chloride with phthalic hydrazide. The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(4-chlorophenyl)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

    2-Phenyl-1-phthalazinone: Lacks the chlorine substitution, leading to different chemical reactivity and biological activity.

    2-(4-Methylphenyl)-1-phthalazinone: Contains a methyl group instead of a chlorine atom, resulting in altered physical and chemical properties.

    2-(4-Bromophenyl)-1-phthalazinone:

Uniqueness: 2-(4-chlorophenyl)-1,2-dihydrophthalazin-1-one is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical properties, such as increased reactivity in nucleophilic substitution reactions. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-(4-chlorophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-11-5-7-12(8-6-11)17-14(18)13-4-2-1-3-10(13)9-16-17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJQSWFPMBORPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-1,2-dihydrophthalazin-1-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-1,2-dihydrophthalazin-1-one
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenyl)-1,2-dihydrophthalazin-1-one
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenyl)-1,2-dihydrophthalazin-1-one
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenyl)-1,2-dihydrophthalazin-1-one
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenyl)-1,2-dihydrophthalazin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.